p-Menthane-3,8-diol

Description

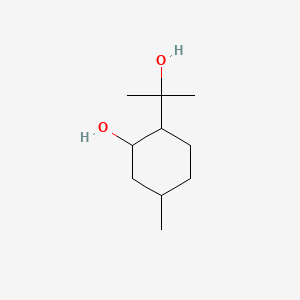

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7-,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXFTMYMHGYJEI-IWSPIJDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5035084, DTXSID801033610 | |

| Record name | p-Menthane-3,8-diol (cis-1,3,trans-1,4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5035084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801033610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91739-72-9, 3564-98-5 | |

| Record name | (-)-3,8-p-Menthanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91739-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menthoglycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3564-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopulegol hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003564985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopulegol hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091739729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanemethanol, 2-hydroxy-.alpha.,.alpha.,4-trimethyl-, (1R,2R,4R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Menthane-3,8-diol (cis-1,3,trans-1,4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5035084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801033610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanemethanol, 2-hydroxy-.alpha.,.alpha.,4-trimethyl-, (1R,2R,4R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPULEGOL HYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAL436QJ5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MENTHOGLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EB999AF32A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution

p-Menthane-3,8-diol (B45773) is found as a constituent in the essential oils of a select group of aromatic plants. Its presence is most notably documented in species belonging to the Myrtaceae and Lauraceae families.

Corymbia citriodora , commonly known as lemon-scented gum, is a primary natural source of the precursor to high-purity PMD. wikipedia.orgwikipedia.org This tall tree is endemic to the temperate and tropical regions of north-eastern Australia, with significant populations in Queensland and as far south as Coffs Harbour in New South Wales. wikipedia.orgcabidigitallibrary.orglucidcentral.org Due to its valuable essential oil and desirable timber, C. citriodora has been extensively planted for commercial and ornamental purposes in numerous parts of the world, including South America (notably Brazil), China, India, Sri Lanka, Central America, the West Indies, and many southern African nations. cabidigitallibrary.org The tree thrives in open forest and woodland environments, often in undulating country. wikipedia.org While the essential oil of C. citriodora is rich in citronellal (B1669106) (often 70-90%), it contains only trace amounts of this compound, typically ranging from 1% to 2%. wikipedia.orghebebotanicals.co.nz

Litsea cubeba , also known as May Chang or mountain pepper, is another botanical source associated with this compound. foodb.cachemicalbook.com This evergreen tree or shrub is native to Southern China, with a significant presence in provinces such as Sichuan, Guizhou, Yunnan, and Fujian, as well as Taiwan. wikipedia.orgmdpi.com Its distribution extends throughout Southeast Asia, including Indonesia, Malaysia, Cambodia, Thailand, Vietnam, and parts of India. wikipedia.orgmdpi.comsocfindoconservation.co.idtreesandshrubsonline.org Litsea cubeba typically grows in hilly areas, on sunny slopes, in sparse forests, and along riverbanks at altitudes ranging from 700 to 2300 meters. socfindoconservation.co.id The essential oil is most abundantly found in the fruit of the plant. mdpi.comnih.gov

Botanical Sources of this compound and Their Native Distribution

| Botanical Name | Common Name(s) | Family | Native Distribution | Cultivated Regions |

|---|---|---|---|---|

| Corymbia citriodora (syn. Eucalyptus citriodora) | Lemon-scented Gum | Myrtaceae | North-eastern Australia (primarily Queensland and parts of New South Wales) wikipedia.orgcabidigitallibrary.orgprota4u.org | South America (Brazil), China, India, Sri Lanka, Central America, West Indies, Southern Africa cabidigitallibrary.org |

| Litsea cubeba | May Chang, Mountain Pepper | Lauraceae | Southern China, Taiwan, and other Southeast Asian countries (e.g., Indonesia, Malaysia, Cambodia, Thailand, Vietnam) wikipedia.orgtreesandshrubsonline.org | Small-scale cultivation in Formosa and Japan socfindoconservation.co.id |

Extraction and Purification Techniques from Natural Biomass

The isolation of this compound from its natural sources is a multi-step process that begins with the extraction of essential oils, followed by a chemical conversion and purification process to enrich the PMD content.

Hydrodistillation of Essential Oils

The primary method for extracting essential oils from the leaves of Corymbia citriodora and the fruits of Litsea cubeba is hydrodistillation or steam distillation. nih.govsmujo.idacs.org In this process, the plant material is subjected to boiling water or steam. The volatile essential oils are carried over with the steam, which is then condensed back into a liquid. The essential oil, being immiscible with water, is then separated.

The yield of essential oil can vary based on several factors, including the specific plant part used, geographical location, harvesting time, and the distillation parameters. For Litsea cubeba fruits, essential oil yields have been reported to range from 3.04% to 5.64% by dry weight. mdpi.comnih.gov Studies on Corymbia citriodora leaves have shown yields that can vary significantly, with some reports indicating yields between 1.5% and 7.0%. currentsci.comunivates.br

Essential Oil Yield from Botanical Sources via Hydrodistillation

| Botanical Source | Plant Part Used | Reported Essential Oil Yield |

|---|---|---|

| Corymbia citriodora | Leaves | 1.5% - 7.99% (v/w) currentsci.comunivates.br |

| Litsea cubeba | Fruits | 3.04% - 5.64% (dry weight) mdpi.comnih.gov |

Enrichment and Purification of this compound

As naturally occurring levels of PMD in the essential oil of C. citriodora are very low, a chemical conversion step is employed to increase its concentration. wikipedia.org The essential oil is particularly rich in citronellal, which serves as the starting material for the synthesis of PMD. wikipedia.orghebebotanicals.co.nz This process mimics a reaction that occurs naturally as the leaves of the eucalyptus tree age. wikipedia.org

The conversion is typically an acid-catalyzed cyclization of citronellal. rsc.orgacs.orgresearchgate.net Research has demonstrated the use of various acids, including sulfuric acid and citric acid, to facilitate this transformation. acs.orgresearchgate.net For instance, treating citronellal with a dilute aqueous solution of sulfuric acid (e.g., 0.25%) at a controlled temperature (e.g., 50°C) can lead to a high conversion rate of citronellal into a mixture of cis and trans isomers of this compound. acs.org One study achieved a 97.9% conversion of citronellal with a 92.3% selectivity for PMD under these conditions. acs.org Another approach using lignin-derived carbon acid catalysts in water has also been shown to be effective, achieving a 97% conversion of citronellal and an 86% yield of PMD. rsc.org

Following the chemical conversion, purification steps are necessary to isolate the this compound from the reaction mixture. This can involve neutralization of the acid, extraction with a solvent such as n-heptane, and subsequent crystallization or chromatographic techniques like column chromatography to separate the isomers and remove impurities. acs.orggoogle.come3s-conferences.org The resulting product is a high-purity mixture of this compound isomers. acs.orge3s-conferences.org Refined oil of lemon eucalyptus (OLE), a commercial product derived from this process, contains a minimum of 64% PMD. wikipedia.orgfoodb.ca

Synthetic Strategies and Chemical Transformations

Overview of Synthetic Pathways for p-Menthane-3,8-diol (B45773) Production

The most prevalent and commercially viable method for producing this compound is through the acid-catalyzed cyclization and hydration of citronellal (B1669106). acs.orgacademie-sciences.fr This process typically utilizes citronellal sourced from essential oils like that of Eucalyptus citriodora (also known as Corymbia citriodora) or citronella grass. The reaction is a type of Prins reaction, which involves an electrophilic addition of an aldehyde to an alkene, followed by the capture of a nucleophile. acs.orgacademie-sciences.fr This synthetic route is biomimetic, mimicking the natural formation of cyclic monoterpenoids. The primary inputs are citronellal and an acidic aqueous solution, making it an efficient one-pot synthesis that yields a mixture of PMD stereoisomers. researchgate.net

Acid-Catalyzed Cyclization and Hydration of Citronellal

The transformation of citronellal into this compound is a cornerstone of its industrial production. This reaction leverages simple acidic conditions to induce a complex intramolecular rearrangement and hydration.

The acid-catalyzed conversion of citronellal to this compound is generally understood to occur in a two-step sequence:

Intramolecular Ene Reaction (Prins Cyclization): The process begins with the protonation of the aldehyde group of citronellal by an acid catalyst. This activation makes the aldehyde carbon more electrophilic. An intramolecular cyclization then occurs, where the double bond at the C6-C7 position acts as a nucleophile, attacking the protonated aldehyde. This ring-closing step forms a six-membered ring and generates a tertiary carbocation. A subsequent deprotonation step yields isopulegol (B1217435) as a key intermediate. Multiple isomers of isopulegol can be formed during this stage.

Hydration: The second stage involves the acid-catalyzed hydration of the double bond present in the isopulegol intermediate. A water molecule acts as a nucleophile, attacking the carbocation formed upon protonation of the alkene. This results in the formation of the tertiary alcohol at the C8 position, yielding the final this compound product. The hydration of isopulegol to PMD has been shown to be a reversible reaction. e3s-conferences.org

A significant side reaction involves the condensation of unreacted citronellal with the newly formed this compound to produce acetal by-products. nih.gov Controlling reaction conditions is crucial to minimize the formation of these acetals.

The choice of acid catalyst and its concentration profoundly impacts the reaction's efficiency, selectivity, and the profile of by-products.

Sulfuric Acid (H₂SO₄): This is one of the most commonly used and effective catalysts. Research has shown that dilute aqueous solutions of sulfuric acid are highly effective. However, the concentration is a critical parameter. High concentrations (e.g., 3-5 wt%) can lead to a significant increase in the formation of acetal by-products, reducing the purity and yield of PMD. academie-sciences.fr Conversely, very low concentrations (below 0.02 wt%) result in slow reaction rates. academie-sciences.fr Optimal concentrations are typically in the range of 0.02 to 1.0 wt%, which maximize PMD selectivity while keeping acetal formation to a minimum. academie-sciences.fr For instance, using 0.25% sulfuric acid can achieve a 97.9% conversion of citronellal with 92.3% selectivity for PMD and only 2.7% for acetal by-products. nih.gov

Citric Acid: As a natural and weaker organic acid, citric acid has been investigated as a "green" alternative to strong mineral acids. acs.org It can effectively catalyze the cyclization, particularly when used in a biphasic water/essential oil medium. acs.org For example, a 7% aqueous solution of citric acid has been used to convert citronellal from Eucalyptus citriodora oil. acs.org

Carbonic Acid (H₂CO₃): An innovative approach involves using carbon dioxide in water, which forms carbonic acid in situ. This method enhances the reaction rate compared to using water alone and provides a milder, more environmentally benign alternative to sulfuric acid, although it may require higher temperatures to achieve comparable conversion rates. e3s-conferences.org

The table below summarizes the effect of sulfuric acid concentration on by-product formation.

| H₂SO₄ Concentration (wt%) | Selectivity for this compound (%) | Acetal By-product Formation (%) | Reference |

|---|---|---|---|

| 5.0 | 73.9 | 18.6 | academie-sciences.fr |

| 3.0 | 80.2 | 14.8 | academie-sciences.fr |

| 1.0 | 86.7 | 7.8 | academie-sciences.fr |

| 0.25 | 92.3 | 2.1 | academie-sciences.fr |

| 0.05 | 91.6 | 3.2 | academie-sciences.fr |

Fine-tuning reaction parameters is essential for maximizing the yield and purity of this compound.

Temperature: Reaction temperature significantly influences both the rate of reaction and the product distribution. Temperatures in the range of 50°C to 60°C are often cited as optimal. academie-sciences.fr Lower temperatures can slow the reaction down considerably, while higher temperatures (e.g., above 70-80°C) tend to increase the rate of side reactions, particularly the formation of acetal condensates. academie-sciences.fr Temperature also plays a role in controlling the stereochemical outcome of the reaction.

Time: The optimal reaction time is dependent on other parameters like temperature and catalyst concentration. Sufficient time is needed to achieve high conversion of citronellal. Studies have shown effective conversion within 5 to 11 hours. nih.gov Prolonging the reaction time unnecessarily can lead to an increase in by-products or the establishment of an equilibrium that favors the trans isomer of PMD.

Solvent Systems: The acid-catalyzed cyclization is typically performed in a biphasic system, where an aqueous acid solution is mixed with citronellal or a citronellal-rich essential oil. acs.org This approach avoids the need for organic solvents, aligning with principles of green chemistry. The ratio of the aqueous phase to the oil phase is another parameter for optimization, with weight ratios of 1:1 to 4:1 (aqueous:oil) being effective. academie-sciences.fr

The interactive table below illustrates the impact of various reaction parameters on PMD synthesis.

| Parameter | Condition | Effect on Outcome | Reference |

|---|---|---|---|

| Temperature | 50-60°C | Optimal for high yield and thermal efficiency. | academie-sciences.fr |

| > 70°C | Increased formation of acetal by-products. | academie-sciences.fr | |

| Time | 5-11 hours | Generally sufficient for high conversion. | nih.gov |

| Solvent | Aqueous/Biphasic | Environmentally friendly; avoids organic solvents. | acs.org |

| Aqueous/Oil Ratio | 1:1 to 4:1 (by weight) | Affects reaction kinetics and selectivity. | academie-sciences.fr |

Stereoselective Synthesis of this compound Isomers

This compound has three stereocenters, allowing for eight possible stereoisomers. The relationship between the substituents at the C3 and C4 positions defines the cis and trans diastereomers, which are of primary interest. The synthesis of specific isomers is desirable as they can exhibit different biological activities.

The ratio of cis to trans isomers in the final product is governed by the principles of kinetic versus thermodynamic control.

Kinetic vs. Thermodynamic Control: Research indicates that the cis-PMD isomer is the product of kinetic control, meaning it is formed faster, particularly under milder conditions or shorter reaction times. nih.gov The trans-PMD isomer is the thermodynamically more stable product and its formation is favored under conditions that allow for equilibrium to be reached, such as higher temperatures or longer reaction times. nih.gov This is because the reaction is reversible, and given enough energy and time, the initially formed kinetic product can convert to the more stable thermodynamic product.

By carefully selecting the reaction conditions, the diastereoisomeric ratio can be influenced. For example, maintaining a moderate temperature (e.g., 60°C) can favor the formation of the cis isomer. The typical cis/trans ratio reported in syntheses using sulfuric acid at 50-60°C is often around 60:40 to 65:35. academie-sciences.fr Stereodivergent methods starting from enantiopure citronellal have also been developed to synthesize each of the four main diastereoisomers separately. nih.gov Following synthesis, the different isomers can be separated and purified using techniques such as column chromatography.

Diastereodivergent Synthetic Approaches

The stereochemistry of this compound is crucial to its repellent activity. The molecule possesses three chiral centers, leading to the possibility of eight stereoisomers. The acid-catalyzed cyclization of citronellal typically yields a mixture of diastereomers, primarily the cis and trans isomers. Research has demonstrated that the formation of these isomers can be directed by carefully controlling the reaction conditions, a concept known as diastereodivergent synthesis.

It has been established that the cis-isomer of PMD is the kinetically controlled product, meaning it is formed faster, while the trans-isomer is the thermodynamically controlled product, indicating it is more stable. This distinction allows for the selective synthesis of either diastereomer by manipulating reaction parameters such as temperature and time. For instance, lower reaction temperatures and shorter reaction times tend to favor the formation of the cis-isomer. Conversely, higher temperatures and longer reaction durations allow for the equilibration of the isomers, leading to a higher proportion of the more stable trans-isomer.

One study systematically investigated the effect of temperature on the cis/trans ratio of PMD. The findings indicated a clear trend: as the reaction temperature increased, the proportion of the trans-isomer also increased. This is because the higher thermal energy allows the reaction to overcome the activation barrier for the formation of the more stable thermodynamic product.

Novel Catalytic Systems in this compound Synthesis

The quest for more sustainable and efficient chemical processes has driven the development of innovative catalytic systems for the synthesis of this compound. These novel catalysts aim to replace traditional, often harsh, acid catalysts with more environmentally friendly and reusable alternatives.

Sustainable Carbon Acid Catalysts from Lignin (B12514952)

Lignin, a complex polymer found in plant cell walls and a major by-product of the paper industry, has emerged as a promising renewable feedstock for the production of valuable chemicals. Researchers have successfully developed sustainable carbon acid catalysts derived from alkaline lignin for the synthesis of PMD from citronellal.

These lignin-derived catalysts have demonstrated high catalytic performance. In one study, a carbon acid catalyst prepared by pyrolyzing alkaline lignin at 500 °C achieved a citronellal conversion of up to 97% with a PMD yield of 86%. researchgate.net It was observed that catalysts with weaker acid sites favored the formation of PMD, while stronger acid sites tended to promote the formation of isopulegol, a common intermediate. This suggests that the reaction pathway can be tuned by modifying the acidic properties of the lignin-based catalyst.

Biosourced Ammonium (B1175870) Salts as Catalysts

In another stride towards greener chemistry, biosourced ammonium salts have been investigated as effective catalysts for the conversion of citronellal to PMD. These catalysts have shown excellent conversions and selectivities, even at low catalytic loadings and with short reaction times. researchgate.net

A significant advantage of these ammonium salt catalysts is their potential for reuse. Studies have shown that the catalytic solution can be recycled multiple times without a significant loss of activity. This reusability, coupled with their biological origin, makes them a highly sustainable option for PMD synthesis. For example, betaine hydrochloride, a biosourced ammonium salt, achieved an 83% conversion of citronellal with 95% selectivity to PMD at a very low catalyst loading of 0.0003%. researchgate.net

Application of CO2-H2O Medium for Enhanced Reaction Rates

An innovative and environmentally benign approach to PMD synthesis involves the use of a CO2-H2O medium. In this system, dissolved carbon dioxide forms carbonic acid in situ, which acts as a catalyst for the cyclization of citronellal. This method eliminates the need for traditional acid catalysts and simplifies the purification process.

Research has shown that the addition of CO2 can enhance the reaction rate by approximately six times compared to the reaction in water alone. rsc.org While the conversion in the CO2-H2O system may be slightly lower than with conventional sulfuric acid catalysis, it offers a cleaner and more sustainable alternative, particularly at higher reaction temperatures. The maximum equilibrium yield obtained in the CO2-H2O medium is comparable to that achieved with sulfuric acid. rsc.org

Solid Acid Catalysts and Phase Transfer Catalysts

Solid acid catalysts, such as zeolites, offer several advantages over their homogeneous counterparts, including ease of separation, reusability, and reduced corrosion. Various zeolites have been investigated for the cyclization of citronellal. The catalytic activity and selectivity of these materials are influenced by their pore structure and the concentration of Brønsted acid sites. For instance, zeolites with larger pores and a high concentration of Brønsted acid sites have shown the highest cyclization rates. electronicsandbooks.com

Phase transfer catalysts (PTCs) have also been employed to improve the synthesis of PMD. PTCs facilitate the transfer of reactants between immiscible phases (e.g., an aqueous phase and an organic phase), thereby increasing the reaction rate. In the context of PMD synthesis, a patent describes the use of a solid acid catalyst in conjunction with a phase transfer catalyst to lower the reaction temperature and enhance the yield of a single PMD isomer. google.com The use of a surface-active phase transfer catalyst can also help to create a fine dispersion of the oil phase in the aqueous acid, which can influence the product distribution. googleapis.com

By-product Formation and Control in this compound Synthesis (e.g., PMD-citronellal acetal)

The formation of the PMD-citronellal acetal is highly dependent on the reaction conditions, particularly the concentration of the acid catalyst and the temperature. e3s-conferences.org Studies have shown that higher acid concentrations and elevated temperatures tend to favor the formation of the acetal. For example, one patent highlights that using a sulfuric acid concentration above 1 wt.% leads to an increased production of acetal by-products. google.com Conversely, by maintaining a low acid concentration (e.g., 0.02 to 0.5 wt.%), the formation of these by-products can be significantly minimized, leading to higher purity PMD. google.com

Similarly, controlling the reaction temperature is crucial. Higher temperatures can increase the rate of the condensation reaction that forms the acetal. google.com Therefore, maintaining a moderate reaction temperature, typically in the range of 25°C to 35°C, is often preferred to strike a balance between a reasonable reaction rate and minimal by-product formation. google.com By carefully controlling these parameters, the selectivity of the reaction towards this compound can be maximized.

Stereochemistry and Isomeric Characterization of P Menthane 3,8 Diol

Identification and Characterization of p-Menthane-3,8-diol (B45773) Isomers

The separation, identification, and structural elucidation of this compound isomers are accomplished using a combination of chromatographic and spectroscopic techniques. Each method provides unique information about the molecule's three-dimensional structure.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for both identifying and quantifying PMD isomers. The use of a chiral column, such as one with a β-cyclodextrin stationary phase, is essential for separating the enantiomers. bioone.org GC analysis can effectively resolve the cis and trans diastereomers, and when coupled with a mass spectrometer, provides fragmentation patterns that confirm the molecular identity. e3s-conferences.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are powerful tools for determining the relative stereochemistry of the PMD isomers. e3s-conferences.org Analysis of chemical shifts, coupling constants, and through-space interactions (e.g., via Nuclear Overhauser Effect, NOE) helps to establish the cis or trans configuration of the hydroxyl and isopropyl groups on the cyclohexane ring. researchgate.net For instance, the coupling constant of the proton at C3 can help differentiate between axial and equatorial orientations, thereby defining the diastereomeric form. bioone.org

X-ray Diffraction Analysis: For isomers that can be crystallized, single-crystal X-ray diffraction provides unambiguous proof of their absolute and relative stereochemistry. This technique maps the precise spatial coordinates of each atom in the crystal lattice, offering definitive structural information. Studies have used X-ray analysis to highlight differences in the hydrogen-bond patterns between cis and trans isomers. acs.orgnih.gov

Other Methods: Techniques such as silica gel column chromatography can be used for the preparative separation of cis and trans diastereomers. e3s-conferences.org Additionally, Infrared (IR) spectroscopy can be used to identify the characteristic hydroxyl functional groups present in the molecule. e3s-conferences.org

| Technique | Application | Type of Information Obtained |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Column | Separation and identification of all stereoisomers. | Retention times for isomer separation; mass spectra for molecular confirmation. bioone.orge3s-conferences.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D) | Determination of relative stereochemistry. | Chemical shifts and coupling constants to define cis/trans configuration; NOE for spatial proximity. bioone.orgresearchgate.net |

| X-ray Diffraction | Absolute and relative stereochemical determination of crystalline isomers. | Precise 3D atomic coordinates and intermolecular interactions (e.g., hydrogen bonding). acs.orgnih.gov |

| Column Chromatography | Preparative separation of diastereomers. | Isolation of pure cis and trans isomer fractions for further analysis. e3s-conferences.org |

| Infrared (IR) Spectroscopy | Functional group identification. | Confirms the presence of hydroxyl (-OH) groups. e3s-conferences.org |

Diastereoisomeric and Enantiomeric Composition Analysis in Natural Extracts and Synthetic Products

The isomeric composition of this compound varies significantly depending on its origin, whether it is derived from natural sources or produced synthetically.

Natural Extracts: The primary natural source of PMD is the essential oil of Corymbia citriodora (formerly Eucalyptus citriodora). While the raw essential oil contains only small amounts of PMD (1-2%), a refined version, known as Oil of Lemon Eucalyptus (OLE), can contain up to 70% PMD. wikipedia.org Natural PMD isolated from the aqueous residue after hydrodistillation of C. citriodora leaves has been found to be composed predominantly of four stereoisomers: (±)-cis-p-Menthane-3,8-diol and (±)-trans-p-Menthane-3,8-diol. bioone.orgoup.com

Synthetic Products: PMD is commonly synthesized via the acid-catalyzed cyclization of citronellal (B1669106). wikipedia.org The stereochemical outcome of this synthesis is highly dependent on the reaction conditions. Research has shown that the cis-PMD isomer is the kinetically controlled product, meaning it forms faster, while the trans-PMD isomer is the thermodynamically controlled product, being more stable and favored under longer reaction times or equilibrium conditions. acs.orgnih.gov

Commercial synthetic PMD products are typically mixtures of the cis and trans isomers. epa.gov Formulations are often cited as having a (±)-cis to (±)-trans isomer ratio of approximately 2:1. e3s-conferences.org Specific synthetic processes have been documented to yield distinct ratios; for example, one method involving the treatment of (+)-citronellal with aqueous sulfuric acid resulted in a cis/trans ratio of 61.9/38.1. google.com Another process reported a final product with a cis to trans isomer ratio of 62/38. uni-regensburg.de

| Source | Isomeric Composition | Reference |

|---|---|---|

| Natural Extract (C. citriodora) | Primarily a mixture of four stereoisomers: the enantiomeric pairs of cis- and trans-p-Menthane-3,8-diol. | bioone.orgoup.com |

| Synthetic (General Commercial) | Mixture of (±)-cis and (±)-trans isomers, often in a 2:1 ratio. | e3s-conferences.org |

| Synthetic (Kinetic Control) | Predominantly the cis-diastereomer. | acs.orgnih.gov |

| Synthetic (Thermodynamic Control) | Predominantly the trans-diastereomer. | acs.orgnih.gov |

| Synthetic (Specific Process 1) | cis/trans ratio of 61.9/38.1. | google.com |

| Synthetic (Specific Process 2) | cis/trans ratio of 62/38. | uni-regensburg.de |

Isomeric Influence on Biological Activities (e.g., Repellency)

The stereochemistry of this compound plays a significant, though complex, role in its primary biological activity as an insect repellent. Research findings indicate that the influence of a specific isomer's configuration on repellency can be highly dependent on the target insect species.

A study focusing on the malaria vector Anopheles gambiae performed repellency assays with four synthesized stereoisomers: (+)-trans, (-)-trans, (+)-cis, and (-)-cis. The results showed that all four isomers were equally active against this mosquito species. bioone.orgnih.gov Furthermore, racemic blends and a mixture of all four isomers were also found to be equally repellent, suggesting that for An. gambiae, stereochemical purity is not a requirement for optimal repellent action. bioone.orgnih.gov

In contrast, a separate investigation into the repellency against the Asian tiger mosquito, Aedes albopictus, revealed a distinct stereochemical preference. This study demonstrated that the (1R)-(+)-cis-PMD isomer possesses the highest repellency index. acs.orgnih.gov The other isomers showed varied and lesser effects: the (1S)-(-)-cis-PMD had a somewhat lower repellency, while both the (1S)-(+)-trans-PMD and (1R)-(-)-trans-PMD isomers had only a slight effect. acs.orgnih.gov Volunteer tests confirmed that the (1R)-(+)-cis-PMD isomer was the most efficient. acs.org This difference in activity is theorized to be related to the specific interactions between the PMD isomer and the insect's odorant receptors, as well as physical properties like evaporation rate. acs.orgnih.gov

These divergent findings underscore that the biological impact of PMD's stereoisomerism is not universal but is instead species-specific.

| Isomer(s) | Target Insect Species | Observed Repellent Activity | Reference |

|---|---|---|---|

| (+)-cis, (-)-cis, (+)-trans, (-)-trans, and mixtures | Anopheles gambiae | All tested isomers and mixtures were found to be equally active. | bioone.orgnih.gov |

| (1R)-(+)-cis-PMD | Aedes albopictus | Highest repellency index; most efficient isomer. | acs.orgnih.gov |

| (1S)-(-)-cis-PMD | Aedes albopictus | Somewhat lower repellency compared to the (1R)-(+)-cis isomer. | acs.orgnih.gov |

| (1S)-(+)-trans-PMD and (1R)-(-)-trans-PMD | Aedes albopictus | Slight repellent effect observed. | acs.orgnih.gov |

Biological Activities and Mechanisms of Action Research

Repellent Mechanisms of Action in Arthropods

PMD is a highly effective and long-lasting repellent against a variety of arthropods. nih.gov Its mechanism of action is believed to involve interference with the host-finding systems of blood-feeding arthropods. regulations.govregulations.gov

Interference with Sensory Receptors and Olfactory Cues

Arthropods such as mosquitoes rely on a sophisticated sense of smell to locate their hosts. They are attracted to a combination of cues including carbon dioxide, lactic acid, body heat, and other volatile organic compounds present in human sweat and breath. nih.govregulations.govregulations.gov Research suggests that PMD disrupts this process by interfering with the insects' sensory receptors. chemicalbook.com

The prevailing theory is that PMD masks the chemical cues that attract insects, making it difficult for them to locate a potential host. chemicalbook.comregulations.gov It is believed to act on the insects' odorant receptors (ORs), which are responsible for detecting volatile chemicals. nih.govscienceopen.com Insect ORs are complex proteins, and their inhibition can lead to a loss of attraction to otherwise appealing scents. scienceopen.complos.org While the precise interaction is still under investigation, the strong, distinctive odor of PMD is thought to act as a deterrent, creating a protective barrier that insects are inclined to avoid. chemicalbook.com

Behavioral Modulation and Deterrence in Target Species

The interference with sensory perception translates into observable behavioral changes in various arthropods. PMD has demonstrated repellency against a range of species, including mosquitoes, ticks, biting flies, and gnats. epa.govregulations.gov

Mosquitoes: Studies have shown that PMD is highly effective against several mosquito species, including Aedes aegypti (the primary vector for dengue fever), Anopheles gambiae (a major malaria vector), and Culex quinquefasciatus. mdpi.comnih.govbioone.org Research indicates that PMD can reduce mosquito biting by 90–95% for up to 6–8 hours, an efficacy comparable to the synthetic repellent DEET. mdpi.comnih.gov The repellent effect is dose-dependent, with higher concentrations generally providing longer protection times. nih.gov Field tests have confirmed its effectiveness, with one study noting a protection time of over 3.5 hours against biting flies and nearly 3 hours against mosquitoes. epa.gov

Ticks: PMD has also been found to be an effective repellent against ticks, which are vectors for diseases like Lyme disease. nih.gov It has been shown to inhibit the attachment and blood-feeding of tick vectors. nih.gov Laboratory tests have demonstrated high repellency rates against deer ticks (Ixodes scapularis) for several hours. regulations.govepa.gov

Biting Flies and Gnats: The repellent action of PMD extends to other nuisance insects like biting flies and gnats. epa.govregulations.gov Field studies have demonstrated significant protection times against these pests. For instance, a formulation containing 10% PMD was found to provide over 3.5 hours of protection against black flies and sand gnats. epa.gov

Table 1: Documented Repellent Efficacy of p-Menthane-3,8-diol (B45773) Against Various Arthropods

| Arthropod Species | Efficacy/Protection Time | Reference |

|---|---|---|

| Aedes aegypti (Mosquito) | 90-95% reduction in biting for up to 6-8 hours | mdpi.comnih.gov |

| Anopheles gambiae (Mosquito) | All four stereoisomers showed equal repellency | bioone.org |

| Anopheles albimanus (Mosquito) | Comparable repellency to DEET | nih.gov |

| Culex quinquefasciatus (Mosquito) | Repelled by PMD | nih.gov |

| Biting Flies | >236 minutes (3.9 hours) protection time | epa.gov |

| Gnats (Sand gnats) | 222 minutes (3.7 hours) protection time | epa.gov |

| Ticks (Ixodes scapularis) | High repellency, inhibits attachment | nih.govregulations.gov |

Sub-lethal Effects on Arthropod Life-History Traits

Beyond simply repelling them, exposure to PMD can have further consequences for arthropods. Research has explored the sub-lethal effects of PMD on traits such as blood-feeding behavior and fecundity.

A study on Aedes aegypti mosquitoes demonstrated that exposure to 20% PMD resulted in a statistically significant reduction in the percentage of mosquitoes that subsequently took a blood meal. mdpi.comnih.gov In the experiment, only 38% of PMD-exposed mosquitoes fed, compared to 49% in the unexposed control group. mdpi.comnih.gov This suggests that even a brief encounter with PMD can impact a mosquito's motivation or ability to feed. mdpi.com

However, the same study found no significant difference in the fecundity (the number of eggs laid) of the mosquitoes that did manage to blood-feed after PMD exposure. mdpi.comnih.gov This indicates that while PMD can deter feeding, it may not affect the reproductive output of those individuals that overcome the repellent effect. mdpi.com Further research is warranted to fully understand the range of sub-lethal effects on other life-history traits like mating behavior. nih.gov

Antimicrobial Research of this compound

In addition to its well-established insect repellent properties, PMD has also been investigated for its potential as an antimicrobial agent. chemicalbook.comsmolecule.com Preliminary research suggests it exhibits activity against certain bacteria and fungi. smolecule.comuni-regensburg.de

Activity against Bacterial Strains

Some studies have indicated that PMD possesses activity against specific bacterial strains. smolecule.com Research has pointed to its potential effectiveness against Staphylococcus aureus and Escherichia coli, two common bacteria. smolecule.comuni-regensburg.de However, the available data is limited, and further investigation is needed to fully characterize its antibacterial spectrum and mechanism of action. smolecule.com One study mentioned that for a product to be considered to have adequate microbial protection, it is often tested against these bacteria among others. uni-regensburg.de

Antifungal Activity

PMD has also demonstrated antifungal properties. smolecule.com Research has shown that it can inhibit the growth of Candida albicans, a common fungal pathogen. smolecule.comuni-regensburg.deresearchgate.net One study noted that hydrosols containing this compound showed potent inhibition against the filamentous form of C. albicans. researchgate.net Another study screened numerous essential oils and found that lemon eucalyptus, which contains PMD, had a high inhibitory effect on stationary-phase Candida albicans and inhibited hyphae elongation. nih.gov The exact mechanisms behind this antifungal activity are still being explored. smolecule.com

Table 2: Investigated Antimicrobial Activity of this compound

| Microorganism | Type | Observed Activity | Reference |

|---|---|---|---|

| Staphylococcus aureus | Bacterium | Suggested activity | smolecule.comuni-regensburg.de |

| Escherichia coli | Bacterium | Suggested activity | smolecule.comuni-regensburg.de |

| Candida albicans | Fungus | Inhibitory activity, particularly against filamentous form | smolecule.comuni-regensburg.deresearchgate.netnih.gov |

Anti-inflammatory Research of this compound

Research into the biological effects of this compound (PMD) has revealed potential anti-inflammatory properties. Studies suggest that PMD may help reduce the production of certain inflammatory mediators within cells, indicating possible therapeutic benefits for inflammatory conditions. google.com While primarily known as an insect repellent, its anti-inflammatory activity is an area of growing scientific interest.

Investigations using cellular models have begun to elucidate the mechanisms behind this compound's anti-inflammatory effects. Much of this research has focused on essential oils rich in PMD, such as that from Eucalyptus citriodora.

In one key study, the essential oil of E. citriodora, which has a high concentration of citronellal (B1669106) that is converted to PMD, demonstrated significant anti-inflammatory activity in lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells. Macrophages are immune cells that play a central role in initiating the inflammatory response. When stimulated by LPS, a component of bacterial cell walls, these cells produce large amounts of inflammatory mediators. The study found that the essential oil dose-dependently inhibited the release of nitric oxide (NO), a key signaling molecule in inflammation. smolecule.com

Furthermore, the production of pro-inflammatory cytokines by these activated macrophages was also suppressed. smolecule.com Cytokines are proteins that mediate communication between immune cells and regulate the inflammatory response. The ability of the essential oil to reduce both NO and pro-inflammatory cytokines points to a multi-faceted modulatory effect on inflammatory pathways. smolecule.com Other research on essential oils suggests these effects may be achieved by inhibiting major inflammatory signaling pathways like NF-κB and MAPKs, which control the expression of genes for inflammatory molecules such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). reading.ac.uk

Table 1: Effect of Eucalyptus citriodora Essential Oil (rich in PMD precursor) on Inflammatory Mediators in RAW264.7 Macrophages

| Concentration of Essential Oil (µg/mL) | Inhibition of Nitric Oxide (NO) Release | Effect on Pro-inflammatory Cytokines |

|---|---|---|

| 50 | Significant, dose-dependent inhibition | Suppression |

| 100 | Significant, dose-dependent inhibition | Suppression |

| 200 | Significant, dose-dependent inhibition | Suppression |

Data derived from a study on Eucalyptus citriodora essential oil, a primary source for this compound. smolecule.com

Other Investigational Biological Activities

Beyond its well-documented insect repellent and potential anti-inflammatory activities, this compound is being investigated for other biological functions. Preliminary findings suggest its potential utility in wound care and as a deterrent for agricultural pests.

The potential for this compound to enhance wound healing is an emerging area of research, though comprehensive studies remain limited. google.comsmolecule.com The process of wound healing is complex, involving inflammation, cell proliferation (including skin cells like keratinocytes and fibroblasts), and tissue remodeling. researchgate.net A patent for derivatives of PMD reported cytotoxicity studies on keratinocytes, which are the primary cells in the skin's outer layer and are crucial for re-epithelialization during healing. google.com While this does not directly measure wound healing, it indicates research into the compound's effects on key skin cells. A PhD thesis project was also initiated to develop a polymer-drug conjugate of PMD for controlled release, partly motivated by its potential application in dermal treatments. reading.ac.uk However, specific research detailing the mechanisms by which PMD might influence wound closure, cell migration, or tissue regeneration is not yet widely published, highlighting a need for further investigation in this area. google.comsmolecule.com

A significant area of investigation for this compound is its role as a feeding deterrent against various agricultural pests. This antifeedant activity is distinct from repellency; rather than just driving pests away, it discourages them from feeding on treated crops.

A patent application has detailed the use of PMD as an active agent to deter feeding in major agricultural pest orders, including Hemiptera (e.g., stink bugs), Lepidoptera (e.g., codling moth larvae), and Coleoptera (e.g., granary weevils). reading.ac.uk The compound works through contact, preventing the insects from consuming crops. reading.ac.uk This suggests a potential application in crop protection, offering an alternative to conventional insecticides.

The mode of action is believed to involve the interference with the sensory receptors of insects, disrupting their ability to locate and identify hosts or food sources. mdpi.com Studies on related compounds with the p-menthane (B155814) structure have shown that the introduction of specific chemical groups, like a lactone moiety, can significantly alter and enhance antifeedant properties against pests such as the lesser mealworm (Alphitobius diaperinus) and the Colorado potato beetle (Leptinotarsa decemlineata). Research has also documented the feeding behavior-modifying effects of formulations containing PMD against biting midges like Culicoides pachymerus.

Table 2: Investigated Feeding Deterrent Applications of this compound

| Pest Order | Example Pest(s) | Application Method |

|---|---|---|

| Hemiptera | Stink Bugs | Contact with treated crops |

| Lepidoptera | Codling Moth Larvae | Contact with treated crops |

| Coleoptera | Granary Weevils | Contact with treated crops |

| Diptera | Biting Midges (Culicoides) | Topical formulation |

Data sourced from patent information and research studies. reading.ac.uk

Structure Activity Relationships Sar and Molecular Design

Empirical SAR Studies of p-Menthane-3,8-diol (B45773) and Analogues

Empirical investigations into the SAR of this compound have centered on the significance of its core structure and the specific arrangement of its functional groups. These studies involve synthesizing and testing various analogues to determine which molecular properties are critical for its repellent activity.

The presence and position of the two hydroxyl groups in the p-menthane (B155814) skeleton are fundamental to the compound's repellent efficacy. Research has demonstrated that both the tertiary hydroxyl group at the C-8 position and the secondary hydroxyl group at the C-3 position are necessary for activity. nih.govbioone.org This diol structure is considered unusual among repellents and contributes to the molecule's reduced volatility, allowing it to remain on the skin for a longer duration. researchgate.net

Studies comparing this compound with monohydroxylated analogues have confirmed the essentiality of the diol functionality. For instance, analogues such as 1-alpha-terpineol, which has a single hydroxyl group at C-8 and a double bond in the ring, and menthol, with a single hydroxyl group at C-3, were found to be non-repellent against Anopheles gambiae mosquitoes. nih.govbioone.org This indicates that the presence of both hydroxyl groups is a critical requirement for the repellent action of the natural product. bioone.org

| Compound | Key Structural Features | Repellent Activity (vs. Anopheles gambiae) | Source |

|---|---|---|---|

| This compound | Hydroxyl groups at C-3 and C-8 | Active | nih.govbioone.org |

| 1-alpha-Terpineol | Single hydroxyl group at C-8; C-C double bond | Not repellent | nih.govbioone.org |

| Menthol | Single hydroxyl group at C-3 | Not repellent | nih.govbioone.org |

The activity of structural analogues, particularly stereoisomers, has been a subject of investigation, yielding some varied results depending on the target species. This compound has three stereocenters, making eight stereoisomers possible. wikipedia.org Four of these are found in the natural product derived from Corymbia citriodora. nih.govresearchgate.net

One study focusing on Anopheles gambiae found that the four stereoisomers present in the natural extract were all equally active. nih.govbioone.org Furthermore, racemic blends and a mixture of all four isomers were also found to be equally repellent, suggesting a lack of stereochemical requirement for repellency against this particular mosquito species. nih.govbioone.org

However, more recent research on the Aedes albopictus mosquito has shown a clear stereoselective effect. nih.gov In these studies, the (1R)-(+)-cis-PMD isomer demonstrated the highest repellency index over a 24-hour period. nih.gov The (1S)-(-)-cis-PMD isomer showed slightly lower activity, while the trans isomers, (1S)-(+)-trans-PMD and (1R)-(-)-trans-PMD, had only a slight effect. nih.gov This suggests that the spatial arrangement of the functional groups can significantly influence the interaction with olfactory receptors in certain mosquito species. nih.gov

Computational Approaches to SAR and Pharmacophore Modeling

To further elucidate the structural requirements for activity and to guide the design of novel repellents, computational methods have been employed. These in silico techniques provide a theoretical framework for understanding the molecular properties that govern the repellent efficacy of this compound and its analogues. nih.govresearchgate.net

Stereo-electronic analysis has been used to investigate the properties of PMD and its synthetic derivatives. nih.gov These studies indicate that several electronic and steric factors play an important role in repellent activity. Key findings suggest that favorable lipophilicity, indicated by lower aqueous stabilization, is beneficial. nih.gov Additionally, a larger separation of electrostatic potential energy, coupled with a significant, localized negative electrostatic potential region generated by the oxygen atoms, is correlated with higher activity. nih.govresearchgate.net This highlights the importance of the electronic character and spatial distribution of the hydroxyl groups in the molecule's interaction with target receptors.

Quantum chemical calculations have been applied to analyze the stereoelectronic properties of PMD and a series of its synthetic derivatives. nih.govresearchgate.net These calculations, performed using methods like the Hartree-Fock theory with specific basis sets (e.g., RHF/6-31G**), allow for the prediction of various molecular properties without the need for empirical testing. researchgate.net Such studies have been instrumental in building a quantitative structure-activity relationship (QSAR) for PMD analogues, providing a computational basis for designing more effective repellents. nih.govresearchgate.net These theoretical models help to identify key molecular descriptors that correlate with repellent efficacy, aiding in the virtual screening and rational design of new compounds. researchgate.net

Based on the data from empirical and computational studies, pharmacophore models for potent repellent activity have been developed. nih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by and interact with a specific biological target.

For this compound and its active analogues, a consistent pharmacophore model has been generated. nih.govresearchgate.net This model identifies three key features as crucial for potent activity: two aliphatic hydrophobic regions and one hydrogen-bond donor feature. nih.govresearchgate.net The hydrophobic features likely correspond to the nonpolar hydrocarbon backbone of the p-menthane ring, while the hydrogen-bond donor is represented by one of the hydroxyl groups. This model serves as a 3D query for screening chemical databases to identify novel compounds that fit the required spatial and chemical criteria for repellent activity. nih.govresearchgate.net

| Pharmacophore Feature | Description | Presumed Molecular Correlate in PMD | Source |

|---|---|---|---|

| Aliphatic Hydrophobic | A nonpolar region that engages in van der Waals interactions. | p-Menthane ring structure | nih.govresearchgate.net |

| Aliphatic Hydrophobic | A second nonpolar region for hydrophobic interactions. | Isopropyl group and methyl group | nih.govresearchgate.net |

| Hydrogen-Bond Donor | A group capable of donating a hydrogen atom to a hydrogen bond. | Hydroxyl groups at C-3 or C-8 | nih.govresearchgate.net |

Rational Design of this compound Derivatives for Enhanced Biological Activity

The rational design of this compound (PMD) derivatives is a targeted approach to improving its insect repellent properties through systematic chemical modifications. This strategy relies on understanding the relationship between the molecule's structure and its biological activity (Structure-Activity Relationship or SAR) to create new compounds with enhanced efficacy, duration, or improved physical properties for better formulation.

At the core of this rational design process is the identification of the key molecular features of PMD that are essential for its repellency. Computational studies have been employed to create a pharmacophore model, which is a three-dimensional representation of the essential interactions required for a molecule to bind to a specific biological target and elicit a repellent response. For PMD and its derivatives, this model suggests that a combination of two aliphatic hydrophobic regions and a hydrogen-bond donor is crucial for potent activity. nih.gov Furthermore, these in silico analyses indicate that favorable lipophilicity (the ability to dissolve in fats and lipids) and a specific electrostatic potential across the molecule are important factors for repellent efficacy. nih.gov

Experimental studies with PMD analogs have provided critical insights that support and refine these computational models. A key finding is the indispensable role of the diol (two hydroxyl groups) functionality. When compared to its monohydroxy analogs, where only one of the hydroxyl groups is present, the repellent activity is lost. For instance, both 1-alpha-terpineol, which has a hydroxyl group only at the C-8 position, and menthol, with a hydroxyl group at the C-3 position, are not repellent to mosquitoes. nih.gov This demonstrates that both hydroxyl groups are necessary for the molecule's biological activity.

The stereochemistry of the PMD molecule, which refers to the three-dimensional arrangement of its atoms, also influences its repellent effect. While some studies have found the four main stereoisomers of PMD to be equally effective against the mosquito species Anopheles gambiae, more recent research suggests that the (+)-cis-p-Menthane-3,8-diol isomer has a higher repellency index against Aedes albopictus. e3s-conferences.org

The table below summarizes key findings from SAR studies on this compound and its analogs.

| Compound | Modification from this compound | Impact on Repellent Activity |

| 1-alpha-terpineol | Lacks the hydroxyl group at the C-3 position. | Inactive as a repellent. nih.gov |

| Menthol | Lacks the hydroxyl group at the C-8 position. | Inactive as a repellent. nih.gov |

| (+)-cis-p-Menthane-3,8-diol | A specific stereoisomer of PMD. | Found to have a higher repellency index against Aedes albopictus in some studies. e3s-conferences.org |

| PMD-succinate | Esterification of a hydroxyl group. | Increased water solubility. uni-regensburg.de |

Advanced Formulation Technologies for Controlled Release

Polymer Conjugates for Extended Release and Reduced Systemic Permeation

A promising strategy to achieve extended release and minimize the skin permeation of PMD involves covalently bonding the molecule to a polymer backbone. reading.ac.uk This creates a polymer-drug conjugate (PDC) that is too large to penetrate the skin, with the active PMD being slowly released via the cleavage of a hydrolysable bond. researchgate.net

A novel approach involves the synthesis of copolymers of PMD. mdpi.com The process begins with the conjugation of PMD to acryloyl chloride through an ester bond, forming a polymerizable monomer, acryloyl–PMD (APMD). mdpi.comnih.govresearcher.life This APMD monomer is then copolymerized with a comonomer, such as acrylic acid (AA), via free radical polymerization to yield a series of poly(AA-co-APMD) copolymers with varying molar ratios. researchgate.netmdpi.com The attempt to create a homopolymer of APMD, however, was not successful. researchgate.net

The successful synthesis and characterization of these copolymers are confirmed using various analytical techniques. reading.ac.ukdoaj.orgijcce.ac.ir

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the successful synthesis of the copolymers, notably by showing the disappearance of the double bond resonance from the acryloyl group of the APMD monomer after polymerization. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: Elucidates the structure of the conjugates. mdpi.comnih.govreading.ac.uk

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability of the resulting copolymers. mdpi.comnih.govreading.ac.uk

Molecular Weight Determination: Techniques like Gel Permeation Chromatography (GPC) are used to determine the molecular weights of the copolymers. researchgate.net

The properties of the final poly(AA-co-APMD) copolymers, including molecular weight and drug loading, are influenced by the initial molar ratios of the AA and APMD monomers used in the feed. reading.ac.uk

Table 1: Synthesis and Characterization of Acryloyl-PMD Copolymers

| Parameter | Description | References |

|---|---|---|

| PMD Derivative | Acryloyl-p-Menthane-3,8-diol (APMD) | mdpi.com, researchgate.net |

| Comonomer | Acrylic Acid (AA) | mdpi.com, researchgate.net |

| Polymerization Method | Free Radical Polymerization | mdpi.com |

| Initiator | Azobisisobutyronitrile (AIBN) | mdpi.com |

| Resulting Polymer | poly(AA-co-APMD) | mdpi.com, researchgate.net |

| Structural Characterization | ¹H NMR, FT-IR Spectroscopy | reading.ac.uk, mdpi.com, nih.gov |

| Thermal Characterization | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) | reading.ac.uk, mdpi.com, nih.gov |

| Property Control | Molar ratios of AA and APMD monomers affect final copolymer properties. | reading.ac.uk |

In vitro studies are crucial to understanding how the active PMD is released from the polymer conjugate. reading.ac.uk For the poly(AA-co-APMD) copolymer, release studies were performed using porcine liver esterases (PLEs) to simulate the enzymatic environment of the skin. researchgate.netmdpi.com

The results demonstrated a significant, enzyme-mediated hydrolytic release of PMD from the copolymer. mdpi.com Initial release was rapid, with nearly half of the total liberated PMD being released within the first 6 hours. mdpi.com This was followed by a slower, linear release phase from 24 hours up to 5 days. mdpi.com Over the five-day experiment, approximately 31% to 45% of the total conjugated PMD was released. mdpi.comreading.ac.uk In contrast, very little PMD was released from the copolymer in the absence of the enzymes, confirming the stability of the ester linkage to simple hydrolysis under the test conditions. mdpi.com

Thermal stability studies using TGA showed that the copolymers possessed good thermal stability. mdpi.com Furthermore, skin permeation studies using full-thickness porcine ear skin showed no detectable permeation of the copolymer, and over 90% of the conjugate remained on the outer surface of the skin. mdpi.comnih.govresearcher.life This demonstrates the stability of the conjugate on the skin surface and its effectiveness in reducing transdermal permeation of PMD. dntb.gov.ua

Table 2: Release Profile of PMD from poly(AA-co-APMD) Copolymer

| Time Period | Release Characteristic | Total PMD Released | References |

|---|---|---|---|

| First 6 hours | Rapid, enzyme-mediated release | ~50% of the total amount liberated | mdpi.com |

| 24 hours to 5 days | Slower, linear release | - | mdpi.com |

| End of 5-day study | Cumulative enzyme-mediated release | ~31% - 45% | reading.ac.uk, mdpi.com |

Microencapsulation and Nanotechnology in p-Menthane-3,8-diol (B45773) Delivery Systems

Microencapsulation and nanotechnology offer alternative approaches for the controlled delivery of PMD. researchgate.netymerdigital.com These technologies involve enclosing the active PMD within a protective shell or matrix, which can control its release rate and reduce volatility. ymerdigital.comup.ac.za

Various methods have been employed to fabricate micro- and nanostructures for PMD delivery.

Microcapsules: PMD can be microencapsulated using polymers like melamine-based resins or gelatin. royalsocietypublishing.orggoogle.comrsc.org One process involves dissolving PMD in a suitable solvent and then creating microcapsules through an oil-in-water miniemulsion, resulting in capsules with a mean diameter of approximately 3 to 5 µm. google.comresearchgate.netwur.nl These microcapsules can then be applied to surfaces, such as textiles. google.com

Nanofibers: A common technique for producing nanofibers is electrospinning. royalsocietypublishing.org In this process, pre-fabricated PMD microcapsules are mixed with a polymer solution, such as polyvinyl alcohol (PVA), and then electrospun. royalsocietypublishing.orgwur.nl This method successfully incorporates the PMD-containing microcapsules into the nanofibrous structure, creating a functional textile material. royalsocietypublishing.org The resulting nanofibers have been observed to have diameters ranging from approximately 120 to 370 nm. researchgate.net

The successful incorporation of repellents into these delivery systems is a key measure of their effectiveness. While specific encapsulation efficiency percentages for PMD are not always detailed, studies on similar compounds show high efficiencies, such as 98% for DEET in cellulose (B213188) hydrogels. rsc.org For PMD, successful incorporation into PVA nanofibers has been confirmed through scanning electron microscopy. researchgate.netwur.nl

The release profile from these encapsulated systems is designed to be slow and sustained. ymerdigital.com For instance, microcapsules can provide a steady release of the active ingredient over an extended period, such as 26 days for geraniol, without an initial burst effect. rsc.org The integration of PMD microcapsules into nanofibers provides a controlled delivery mechanism, where the repellent is released as the capsules are broken, prolonging protection time. royalsocietypublishing.orgwur.nl

Controlled Release Mechanisms in Advanced Formulations (e.g., Ester Hydrolysis, Diffusion)

The mechanism by which PMD is released is fundamental to the design of controlled-release formulations. The specific mechanism depends on the type of technology used.

Ester Hydrolysis: In polymer-drug conjugates like poly(AA-co-APMD), the primary release mechanism is the enzymatic cleavage of the ester bond linking PMD to the polymer backbone. researchgate.netmdpi.com Skin possesses esterases that can hydrolyze this bond, releasing the active PMD in a sustained manner over time while the large polymer conjugate itself remains on the skin surface. researchgate.net

Diffusion and Rupture: For microencapsulated formulations, the release of the active ingredient is typically controlled by diffusion through the polymer shell of the microcapsule. up.ac.za The uniform polymer wall resists diffusion, providing a controlled release. up.ac.za Release can also occur following the physical rupture or disruption of the microcapsule structure, for example, through abrasion when applied to skin or textiles. up.ac.za In some systems, such as those based on lipid nanoparticles, release can also occur through the erosion or degradation of the matrix material itself. rsc.org

Complexation with Cyclodextrins for Solubility and Release Control

The encapsulation of molecules within cyclodextrins (CDs) is a well-established technique to modify the physicochemical properties of a guest compound. mdpi.comnih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity, which allows them to encapsulate hydrophobic molecules like this compound. mdpi.comnih.govuni-regensburg.de This complexation can lead to increased water solubility and a more controlled release of the guest molecule over time. uni-regensburg.demdpi.com

Research has been conducted to investigate the complexation of PMD with various cyclodextrins. One study focused on forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD). uni-regensburg.de While spectroscopic analysis confirmed the formation of the PMD:HP-β-CD complex, subsequent tests did not demonstrate an effective extended protective action in its specific application. uni-regensburg.de

Another approach involves the use of beta-cyclodextrin (B164692) (β-CD). A patented method describes the preparation of a PMD/β-CD complex. google.com The process involves dissolving β-CD in heated water, followed by the portionwise addition of PMD. The mixture is stirred for an extended period, leading to the formation of the cyclodextrin (B1172386) complex, which can then be filtered and analyzed. google.com The resulting product is a powder containing a significant load of the guest molecule. google.com

A study preparing inclusion complexes of essential oils with β-cyclodextrin also investigated lemon eucalyptus oil, which contains PMD as a major component. mdpi.com However, the resulting complex showed less efficacy in repellent tests compared to others, a result potentially linked to a lower inclusion efficiency of the primary guest molecules. mdpi.com

The table below details the specifics of a PMD-cyclodextrin complex preparation. google.com

| Parameter | Value |

|---|---|

| Cyclodextrin Used | beta-Cyclodextrin (β-CD) |

| Guest Molecule | p-Menthane-3,8-diol (PMD) |

| Guest Content in Final Complex | 38.9% |

| β-CD Content in Final Complex | 60.0% |

| Water Content in Final Complex | 1.1% |

Data derived from a patented preparation method. google.com

Design of Novel this compound Esters (e.g., PMD-Succinate)

A promising strategy to overcome the formulation challenges associated with this compound, such as its low water solubility, is the synthesis of novel ester derivatives. uni-regensburg.degoogle.com These derivatives are created by reacting the hydroxyl groups of the PMD molecule. evitachem.comnih.gov

One such derivative is PMD-Succinate. uni-regensburg.de This ester exhibits significantly different physical and chemical properties compared to the parent molecule, most notably high water solubility and surface activity comparable to common hydrotropes. uni-regensburg.de These characteristics allow it to help solubilize other active ingredients in aqueous solutions. uni-regensburg.de

The synthesis of PMD esters can be achieved through various methods. One environmentally friendly approach involves the acylation of PMD with different acid anhydrides using a polymer-supported scandium triflate catalyst. nih.govbeilstein-journals.org This method allows for the simultaneous acylation of both hydroxyl groups on the PMD molecule under mild, solvent-free conditions, yielding the corresponding diesters in good yields. nih.govbeilstein-journals.org The process begins with the synthesis of PMD itself from citronellal (B1669106), followed by the esterification step. nih.govbeilstein-journals.org

The table below summarizes the results of the synthesis of various PMD diesters using this method. beilstein-journals.org

| Reactant (Acid Anhydride) | Product (PMD Diester) | Reaction Time (h) | Conversion (%) |

|---|---|---|---|

| Acetic Anhydride | PMD-diacetate | 24 | 99 |

| Propionic Anhydride | PMD-dipropionate | 24 | 99 |

| Butyric Anhydride | PMD-dibutyrate | 24 | 99 |

| Succinic Anhydride | PMD-disuccinate | 24 | 98 |

Data from the acylation of this compound over a polymer-supported scandium triflate catalyst. beilstein-journals.org

Another advanced approach involves creating a polymer-repellent conjugate. mdpi.comreading.ac.uk In this method, PMD is first conjugated with acryloyl chloride through an ester bond to create a polymerizable monomer, acryloyl-PMD. mdpi.comreading.ac.uk This monomer is then copolymerized with acrylic acid. The resulting copolymer is designed for extended release, as the ester bond is susceptible to hydrolysis by skin esterases, which slowly frees the active PMD molecule. This high-molecular-weight polymer approach also aims to reduce the skin penetration and permeation of the repellent. mdpi.comreading.ac.uk

Analytical Methodologies in P Menthane 3,8 Diol Research

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are pivotal in characterizing the physicochemical properties of p-Menthane-3,8-diol (B45773) (PMD), particularly its volatility and thermal stability. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are frequently employed to understand how PMD behaves with temperature changes, which is crucial for its application, especially in controlled-release formulations.

Thermogravimetric Analysis (TGA) measures the change in mass of a substance as a function of temperature or time. For pure PMD, TGA reveals its high volatility, with studies showing it evaporates between 45 and 60 °C. mdpi.com This volatility is a key factor in its function. Research has utilized TGA to determine the weight loss and evaporation rate of PMD, sometimes using an isotherm-heating program set to mimic skin temperature (33°C) to compare its persistence against other substances like N,N-diethyl-m-toluamide (DEET). uni-regensburg.deacademie-sciences.fr

The thermal stability of PMD can be significantly enhanced when it is incorporated into polymer systems. mdpi.comresearchgate.net For instance, when PMD is chemically linked to a poly(acrylic acid) (PAA) copolymer, TGA shows only minimal weight loss up to approximately 170°C, a stark contrast to the rapid evaporation of free PMD. mdpi.comresearchgate.net In one study, a copolymer with a 30:70 ratio of acrylic acid to acryloyl-PMD lost about 10% of its weight (attributed to PMD) when heated from 60 to 100°C, demonstrating improved thermal stability. researchgate.net

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material. While pure PMD's thermal transitions are dominated by its volatility, DSC is particularly valuable for analyzing PMD-containing formulations, such as polymer-drug conjugates. researchgate.netreading.ac.uk DSC analysis helps determine the glass transition temperature (Tg), which provides insight into the physical state and stability of the formulation. researchgate.netwaters.com In a study of a poly(AA-co-APMD) copolymer, the Tg values ranged from 48°C to 59°C, depending on the molar ratio of the components. researchgate.net An increase in the proportion of acrylic acid in the copolymer was found to increase the Tg. researchgate.net

These thermal analysis methods are essential for the development of advanced formulations, providing critical data on how modifications, such as polymer conjugation, can alter the thermal properties of PMD to achieve desired performance characteristics like extended release. mdpi.comresearchgate.netnih.govresearcher.life

Table 1: Thermal Properties of this compound and Related Formulations

| Sample | Analytical Method | Key Finding | Temperature Range/Value |